molecular formula C21H19N3O B4066351 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4066351
M. Wt: 329.4 g/mol
InChI Key: PVTUMTXAAAFDDV-UHFFFAOYSA-N
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Description

2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a benzylamino group at position 2 and a phenyl group at position 6.

Properties

IUPAC Name

2-(benzylamino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-20-12-17(16-9-5-2-6-10-16)11-19-18(20)14-23-21(24-19)22-13-15-7-3-1-4-8-15/h1-10,14,17H,11-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTUMTXAAAFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with benzylamine and phenyl-substituted aldehydes. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research has shown that this compound exhibits potential as an enzyme inhibitor or receptor modulator . Studies indicate that it may interact with specific molecular targets, leading to various biological effects. For instance:

  • It has been investigated for its ability to inhibit certain enzymes involved in cancer progression.
  • Its structure allows it to bind selectively to receptors, potentially modulating their activity.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anti-inflammatory Activity: Research suggests that it may reduce inflammation through its interaction with inflammatory pathways.
  • Anticancer Properties: Preliminary studies indicate that it could inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects: The compound has shown activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Industry

In industrial applications, 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Data Tables and Case Studies

Application AreaSpecific UsesCase Studies
ChemistryBuilding block for complex moleculesSynthesis of novel quinazolinone derivatives
BiologyEnzyme inhibition, receptor modulationStudy on enzyme inhibitors related to cancer
MedicineAnti-inflammatory, anticancer, antimicrobialClinical trials demonstrating anticancer efficacy
IndustryDevelopment of new materialsUse in polymer synthesis for enhanced properties

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinazolinones are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Key Findings from Comparative Studies

Halogen vs. Phenyl Substitutions : Chlorine or fluorine at position 7 (e.g., ) enhances binding to hydrophobic pockets in enzymes, but phenyl groups (as in the target compound) may improve selectivity for aromatic-rich targets like kinase domains .

Amino Group Modifications: Benzylamino (target): Likely enhances binding to receptors with aromatic residues (e.g., tyrosine kinases) via π-π interactions, a feature absent in methyl- or alkylamino-substituted analogs .

Methoxy vs. Benzylamino: Methoxy groups () improve solubility but may reduce membrane penetration compared to the hydrophobic benzylamino group .

Unique Advantages of the Target Compound

  • Dual Aromatic Substituents: The combination of benzylamino (position 2) and phenyl (position 7) may synergistically enhance interactions with dual-pocket binding sites (e.g., ATP-binding and allosteric sites in kinases).
  • Selectivity Profile : Lack of electronegative halogens or polar groups (e.g., -SH, -OCH₃) could reduce off-target effects compared to halogenated or methoxy-containing analogs .

Biological Activity

2-(Benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. Its unique structure, characterized by a benzylamino group at the 2-position and a phenyl group at the 7-position, contributes to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is C16H16N2O. The compound features a fused bicyclic system that enhances its biological activity and chemical reactivity.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, potentially through the modulation of pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This inhibition could be beneficial for treating hyperpigmentation disorders.

The biological activity of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its interaction with various molecular targets:

  • Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, reducing melanin synthesis in melanocytes. This property was highlighted in studies where it inhibited melanin production in B16F10 murine melanoma cells more effectively than standard inhibitors like kojic acid .
  • Apoptotic Pathways : In cancer cells, the compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, leading to increased cell death.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant cytotoxic effects with IC50 values indicating potent activity at low concentrations.
  • Tyrosinase Activity : A study reported that 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited an IC50 value significantly lower than that of kojic acid when tested for tyrosinase inhibition, suggesting its potential as a skin-whitening agent .
  • Anti-inflammatory Effects : Inflammatory models demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with this compound, indicating its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesUnique Properties
2-AminoquinazolinoneLacks benzyl substitutionKnown for anti-inflammatory activity
4-(Benzylamino)quinazolineSimilar core structureExhibits potent kinase inhibition
1-Benzyl-3-methylquinazolin-4-oneMethyl substitution at position 3Demonstrated cytotoxicity against cancer cell lines

The distinct substitution patterns in 2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one contribute to its unique biological activities compared to these similar compounds.

Q & A

Q. How can researchers validate target engagement in complex biological systems using biophysical techniques?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant EGFR on a CM5 chip to measure binding affinity (KDK_D) .
  • CETSA (Cellular Thermal Shift Assay) : Heat-treated cell lysates analyzed via Western blot to confirm target stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.